molecular formula C8H13N3O3S B7575519 N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

Cat. No. B7575519
M. Wt: 231.27 g/mol
InChI Key: VAQVPYVRVYCEMN-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide, also known as OPS, is a synthetic compound that has gained significant attention in the field of drug discovery and development due to its potential therapeutic properties. OPS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is complex and not fully understood. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is believed to inhibit the activity of certain enzymes and proteins involved in the pathogenesis of various diseases. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins, leading to tissue damage and inflammation.
Biochemical and Physiological Effects:
N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to inhibit angiogenesis (the formation of new blood vessels) by inhibiting the activity of vascular endothelial growth factor (VEGF). N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is a stable compound that can be easily synthesized and purified. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has a high solubility in water, which makes it easy to use in various biological assays. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to be non-toxic and well-tolerated in animal studies. However, N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide also has some limitations for lab experiments. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not fully understood. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is also a relatively expensive compound, which may limit its use in some research settings.

Future Directions

There are several future directions for the research on N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide. Further studies are needed to understand the pharmacokinetic and pharmacodynamic properties of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide in vivo. The potential therapeutic applications of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide in various disease conditions need to be explored further. The development of novel drug delivery systems for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide may enhance its therapeutic efficacy and reduce its toxicity. The identification of new targets for N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide may lead to the discovery of new therapeutic applications. The synthesis of new derivatives of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide may enhance its pharmacological properties and increase its potency. The use of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide in combination with other drugs may lead to synergistic effects and improve its therapeutic efficacy.

Synthesis Methods

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide can be synthesized through a multi-step process involving the reaction of 4-chloropyrazole with oxan-4-ol in the presence of a base, followed by the sulfonation of the resulting product with chlorosulfonic acid. The final product is purified through crystallization and recrystallization techniques to obtain a high-quality compound. The synthesis of N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide is a complex process that requires expertise in organic chemistry and analytical techniques.

Scientific Research Applications

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic properties in various disease conditions. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been tested in vitro and in vivo for its effectiveness against several cancer cell lines, including breast, lung, and colon cancer cells. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide has been tested for its antiviral activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

properties

IUPAC Name

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S/c12-15(13,8-5-9-10-6-8)11-7-1-3-14-4-2-7/h5-7,11H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQVPYVRVYCEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NS(=O)(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-1H-pyrazole-4-sulfonamide

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